3-Butyldihydrofuran-2(3H)-one

Flavor Chemistry Sensory Science Aroma Threshold

3-Butyldihydrofuran-2(3H)-one (CAS 19340-56-8), also known as 3-butyloxolan-2-one or gamma-octalactone, is a cyclic ester belonging to the class of gamma-butyrolactones. It is a C8 saturated lactone with the molecular formula C8H14O2, a molecular weight of 142.20 g/mol, and a calculated LogP of approximately 1.74.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 19340-56-8
Cat. No. B100249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyldihydrofuran-2(3H)-one
CAS19340-56-8
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCCC1CCOC1=O
InChIInChI=1S/C8H14O2/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3
InChIKeyGNGUMAGSNTVFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyldihydrofuran-2(3H)-one (CAS 19340-56-8) Baseline Properties, Sources, and Class


3-Butyldihydrofuran-2(3H)-one (CAS 19340-56-8), also known as 3-butyloxolan-2-one or gamma-octalactone, is a cyclic ester belonging to the class of gamma-butyrolactones [1]. It is a C8 saturated lactone with the molecular formula C8H14O2, a molecular weight of 142.20 g/mol, and a calculated LogP of approximately 1.74 [2]. This compound is found naturally in various fruits such as peaches, mangoes, and pineapples, and is also a known mammalian metabolite [3]. Its primary commercial relevance lies in its potent and characteristic sensory profile, which drives its use in the flavor and fragrance industry [4]. While several synthetic routes to 3-Butyldihydrofuran-2(3H)-one exist, including methods from epoxy-1,2-hexane and sodio-malonic ester , its value is most acutely defined by its performance relative to its closest structural analogs.

Why 3-Butyldihydrofuran-2(3H)-one Cannot Be Directly Replaced by Generic Gamma-Lactones


Within the gamma-lactone family, seemingly minor variations in alkyl chain length drive profound and quantifiable differences in sensory potency and organoleptic character. Generic procurement strategies that treat all gamma-lactones as interchangeable based solely on shared core structure will inevitably lead to significant deviations in product performance. As demonstrated by peer-reviewed sensory data, the aroma detection thresholds for 4-alkyl substituted gamma-lactones can vary by over 35-fold depending on a single carbon addition [1]. Furthermore, the specific flavor nuances—such as the caramel/nutty notes of γ-heptalactone versus the creamy, milky character of γ-octalactone—cannot be adjusted through simple dosing changes without introducing unintended off-notes . For applications where a specific, low-threshold coconut-creamy impact is non-negotiable, substitution without rigorous quantitative validation is not a viable risk. The following evidence guide isolates exactly where and why 3-Butyldihydrofuran-2(3H)-one exhibits meaningful, verifiable differentiation from its nearest in-class candidates.

Quantitative Differentiation Evidence for 3-Butyldihydrofuran-2(3H)-one vs. In-Class Comparators


Aroma Detection Threshold: 3-Butyldihydrofuran-2(3H)-one Exhibits a 57-Fold Lower Threshold Than γ-Heptalactone

3-Butyldihydrofuran-2(3H)-one demonstrates significantly higher sensory potency compared to the one-carbon-shorter analog, gamma-heptalactone. This is a critical procurement differentiator, as achieving equivalent aroma impact would require substantially less material, impacting both cost-in-use and final formulation profile. The aroma detection threshold for 3-Butyldihydrofuran-2(3H)-one is 7 ppb , whereas for gamma-heptalactone, it is 400 ppb . This represents a 57-fold difference in the minimum concentration required for detection.

Flavor Chemistry Sensory Science Aroma Threshold

Aroma Threshold in Wine Matrix: 3-Butyldihydrofuran-2(3H)-one Shows an 11-Fold Advantage Over γ-Nonalactone in Red Wine

In a direct head-to-head comparison within a complex beverage matrix (red wine), 3-Butyldihydrofuran-2(3H)-one exhibits superior sensory impact. A peer-reviewed study determined the aroma detection threshold for racemic 3-Butyldihydrofuran-2(3H)-one to be 25 μg/L [1]. In contrast, the threshold for the one-carbon-longer analog, gamma-nonalactone, was determined to be 285 μg/L for its (R)-enantiomer [1]. This indicates that 3-Butyldihydrofuran-2(3H)-one is 11.4 times more potent in this relevant application matrix.

Enology Sensory Analysis Matrix Effects

Odor Quality Distinction: 3-Butyldihydrofuran-2(3H)-one Provides a Distinctly 'Creamy/Milky' Character Absent in γ-Heptalactone's 'Nutty/Caramel' Profile

Beyond threshold potency, 3-Butyldihydrofuran-2(3H)-one possesses a unique flavor fingerprint that is not interchangeable with its nearest analogs. While gamma-heptalactone is characterized by descriptors like 'sweet, nut-like, caramel' and 'malty' , 3-Butyldihydrofuran-2(3H)-one is universally described as 'creamy', 'coconut', 'milky', and 'waxy' . This qualitative divergence is crucial for flavor creation, as the 'creamy/milky' nuance is a sought-after attribute in dairy, confectionery, and tropical fruit flavors that the 'caramel/nutty' note of the heptalactone cannot replicate.

Organoleptics Flavor Profiling Formulation

Flavor Use Level Guidance: 3-Butyldihydrofuran-2(3H)-one's Effective Use Range is Defined and Different from Gamma-Heptalactone

Commercially established use levels provide practical guidance for procurement and formulation. For flavor concentrates, the recommended use level for 3-Butyldihydrofuran-2(3H)-one is up to 50 ppm . In contrast, gamma-heptalactone's reported taste threshold and typical usage is around 15 ppm . While this might initially appear similar, the 3.3-fold higher recommended use level for 3-Butyldihydrofuran-2(3H)-one is consistent with its distinctly different flavor profile, which may require a higher dosage to fully express its creamy, milky character compared to the more assertive caramel/nutty note of the heptalactone.

Flavor Formulation Regulatory Use Levels Dosage

Best Research and Industrial Application Scenarios for 3-Butyldihydrofuran-2(3H)-one Based on Verifiable Evidence


High-Potency Creamy and Coconut Flavor Creation

Formulators developing dairy, coconut, or creamy fruit flavors (e.g., peach, apricot) should prioritize 3-Butyldihydrofuran-2(3H)-one. Its exceptionally low aroma threshold of 7 ppb and 25 μg/L in wine [1] allows for impactful flavor delivery at minimal concentrations, providing a cost-effective and flavor-efficient solution. The organoleptic profile, characterized by 'creamy, coconut, milky, and waxy' notes , is a direct and irreplaceable contributor to these specific flavor archetypes, unlike the 'caramel/nutty' notes of gamma-heptalactone .

Beverage Alcohol and Non-Alcoholic Flavor Enhancement

In the development of wines, spirits, and ready-to-drink beverages, 3-Butyldihydrofuran-2(3H)-one offers a quantifiable advantage. Its proven 11-fold greater potency over gamma-nonalactone in a red wine matrix (25 μg/L vs. 285 μg/L) [1] demonstrates that it is the superior choice for achieving perceptible lactonic impact at lower dosages. This can help formulators manage ingredient costs and maintain a cleaner, more authentic flavor profile without sacrificing the desired coconut/creamy nuance.

Dose-Sensitive Fragrance Accords Requiring Low-Volatility Impact

For perfumers crafting heavy floral (e.g., tuberose, jasmine) or gourmand accords, 3-Butyldihydrofuran-2(3H)-one provides a long-lasting, creamy, and milky base note. Its classification as a 'Base' note with high substantivity (longevity >140 hours on a smelling strip) is directly linked to its physical properties. The well-defined use level of up to 12% of the total fragrance concentrate provides a clear formulation benchmark, enabling precise creation of rich, creamy backdrops in complex perfumes.

Research on Structure-Activity Relationships in Lactone Sensory Perception

Academic and industrial researchers investigating the structural basis of odor and taste perception will find 3-Butyldihydrofuran-2(3H)-one to be a critical comparative standard. Its precisely measured sensory thresholds in both simple (7 ppb) and complex (25 μg/L) matrices [1] provide reliable data points for modeling. Its distinct qualitative profile relative to other gamma-lactones (e.g., gamma-heptalactone, gamma-nonalactone) makes it an essential tool for mapping how a 4-butyl substitution in the gamma-lactone core dictates specific odorant receptor interactions and overall sensory character.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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